Cas no 1217643-80-5 (N-Boc-2-(3'-Chlorophenyl)-L-glycine)

N-Boc-2-(3'-Chlorophenyl)-L-glycine 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- N-Boc-2-(3'-Chlorophenyl)-L-glycine
- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3-CHLOROPHENYL)ACETIC ACID
- N-Boc-(S)-2-amino-2-(3-chlorophenyl)acetic acid
- BCP19867
- AB32756
- AB0075544
- AX8266746
- (S)-TERT-BUTOXYCARBONYLAMINO-(3-CHLORO-PHENYL)-ACETIC ACID
- (
- AS)-3-Chloro-
- A-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid
- Benzeneacetic a
- (S)tert-Butoxycarbonylamino-(3-chloro-phenyl)-acetic acid
- 1217643-80-5
- DTXSID40428022
- CS-0028383
- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3-CHLOROPHENYL)ACETICACID
- (S)-3-Chloro--[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid
- Benzeneacetic acid, 3-chloro-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaS)-
- DS-018137
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid
- (S)-[(TERT-BUTOXYCARBONYL)AMINO](3-CHLOROPHENYL)ACETIC ACID
- EN300-12446985
- AS-73345
- AKOS026670691
- MFCD07371717
-
- MDL: MFCD07371717
- インチ: 1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
- InChIKey: BGMKFLAFNZFBBB-JTQLQIEISA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1[H])[C@@]([H])(C(=O)O[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 285.0767857g/mol
- どういたいしつりょう: 285.0767857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 75.6
じっけんとくせい
- 色と性状: White to Yellow Solid
N-Boc-2-(3'-Chlorophenyl)-L-glycine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:Room temperature
N-Boc-2-(3'-Chlorophenyl)-L-glycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-73345-1G |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid |
1217643-80-5 | >97% | 1g |
£161.00 | 2025-02-08 | |
Key Organics Ltd | AS-73345-250MG |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid |
1217643-80-5 | >97% | 0.25g |
£104.00 | 2023-06-14 | |
Ambeed | A468520-5g |
(S)-2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |
1217643-80-5 | 98% | 5g |
$279.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N79390-1g |
(αS)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid |
1217643-80-5 | 1g |
¥586.0 | 2021-09-04 | ||
TRC | B646363-500mg |
N-Boc-2-(3'-chlorophenyl)-L-glycine |
1217643-80-5 | 500mg |
$ 340.00 | 2022-06-07 | ||
Alichem | A019115219-5g |
(S)-2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |
1217643-80-5 | 95% | 5g |
$666.27 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N79390-5g |
(αS)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid |
1217643-80-5 | 98% | 5g |
¥1476.0 | 2024-07-19 | |
Ambeed | A468520-100mg |
(S)-2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |
1217643-80-5 | 98% | 100mg |
$5.0 | 2024-05-30 | |
Fluorochem | 048534-5g |
N-Boc-2-(3'-Chlorophenyl)-L-glycine |
1217643-80-5 | 97% | 5g |
£742.00 | 2022-03-01 | |
TRC | B646363-100mg |
N-Boc-2-(3'-chlorophenyl)-L-glycine |
1217643-80-5 | 100mg |
$ 95.00 | 2022-06-07 |
N-Boc-2-(3'-Chlorophenyl)-L-glycine 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
N-Boc-2-(3'-Chlorophenyl)-L-glycineに関する追加情報
Professional Introduction to N-Boc-2-(3'-Chlorophenyl)-L-glycine (CAS No: 1217643-80-5)
N-Boc-2-(3'-Chlorophenyl)-L-glycine (CAS No: 1217643-80-5) is a significant compound in the field of pharmaceutical chemistry, widely recognized for its utility in the synthesis of bioactive molecules. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.
The molecular structure of N-Boc-2-(3'-Chlorophenyl)-L-glycine consists of a Boc-protected amino group attached to a glycine backbone, with a 3'-chlorophenyl side chain. This configuration makes it a valuable intermediate in the synthesis of peptidomimetics and other pharmacologically relevant molecules. The presence of the chlorophenyl group enhances the compound's reactivity, allowing for further functionalization and modification, which is crucial in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of peptidomimetics as alternatives to traditional peptides. These mimetics offer several advantages, including improved stability, reduced immunogenicity, and enhanced bioavailability. N-Boc-2-(3'-Chlorophenyl)-L-glycine plays a pivotal role in this context, serving as a key building block for constructing complex peptidomimetic structures. Its versatility in facilitating various chemical transformations has made it an indispensable tool for medicinal chemists.
The Boc (tert-butoxycarbonyl) group in N-Boc-2-(3'-Chlorophenyl)-L-glycine provides stability to the amino group under basic conditions, making it suitable for use in multi-step synthetic routes. This protection-deprotection strategy is fundamental in peptide and peptidomimetic synthesis, allowing for selective modification of other functional groups while maintaining the integrity of the amino acid sequence. The compound's compatibility with various coupling reagents further underscores its importance in synthetic organic chemistry.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of N-Boc-2-(3'-Chlorophenyl)-L-glycine as a scaffold for drug discovery. Studies have demonstrated its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it an attractive candidate for designing small-molecule inhibitors. The chlorophenyl moiety, in particular, has been shown to modulate binding affinity and selectivity, which are critical factors in drug design.
The pharmaceutical industry has increasingly recognized the value of N-Boc-2-(3'-Chlorophenyl)-L-glycine in developing novel therapeutics. Its applications span across various therapeutic areas, including oncology, neurology, and inflammation. For instance, researchers have utilized this compound to synthesize inhibitors targeting kinases and other enzymes involved in cancer progression. The ability to fine-tune the structure of these inhibitors through strategic modifications has led to the discovery of potent and selective drug candidates.
In addition to its role in drug development, N-Boc-2-(3'-Chlorophenyl)-L-glycine has found applications in material science and biotechnology. Its unique chemical properties make it suitable for use in polymer synthesis and as a precursor for functional materials. The compound's ability to undergo controlled reactions under mild conditions has opened new avenues for creating advanced materials with tailored properties.
The synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine involves well-established organic reactions, including chlorination and Boc protection. These synthetic routes are optimized for high yield and purity, ensuring that researchers can obtain the compound with minimal impurities. Advances in green chemistry have also led to the development of more sustainable synthetic methods, reducing waste and energy consumption without compromising efficiency.
Ongoing research continues to uncover new applications for N-Boc-2-(3'-Chlorophenyl)-L-glycine. Collaborative efforts between academia and industry are driving innovation in peptidomimetic chemistry, leading to the development of next-generation therapeutics. As our understanding of biological systems grows, so does the demand for sophisticated molecular tools like N-Boc-2-(3'-Chlorophenyl)-L-glycine strong>. Its versatility and reactivity ensure that it will remain a cornerstone of pharmaceutical research for years to come.
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